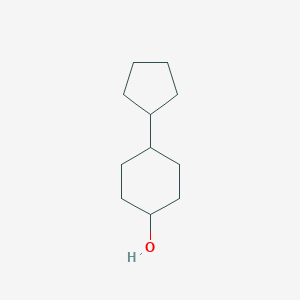
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that contains a pyridazine ring fused with a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridazine with phenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
化学反応の分析
Types of Reactions
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials .
作用機序
The mechanism of action of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example:
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and is known for its antimicrobial and anticancer activities.
Pyridazinone: Contains a keto group in addition to the pyridazine ring and is associated with a wide range of pharmacological activities, including anti-inflammatory and antihypertensive effects
特性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
4-chloro-2-pyridazin-4-ylphenol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-2-10(14)9(5-8)7-3-4-12-13-6-7/h1-6,14H |
InChIキー |
BMERCUZCQCVSNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CN=NC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[Bromo(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8676428.png)

![3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8676452.png)
